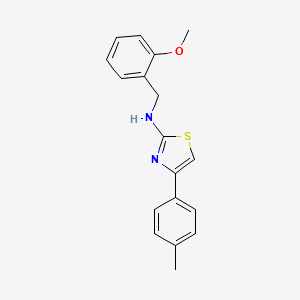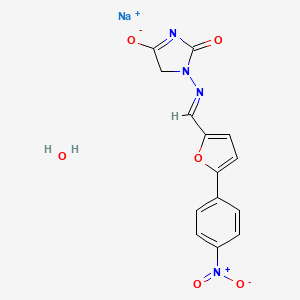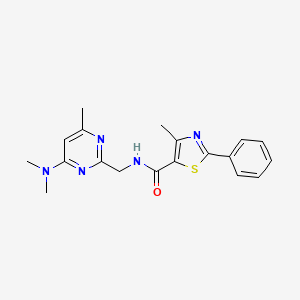
(2-Metoxi-bencil)-(4-p-tolilo-tiazol-2-il)-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine is a biochemical compound with the molecular formula C18H18N2OS and a molecular weight of 310.41 . This compound is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Aplicaciones Científicas De Investigación
(2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine is widely used in scientific research, particularly in the following fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies involving protein interactions and cellular processes.
Medicine: Research into potential therapeutic applications, including drug development, utilizes this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine typically involves the reaction of 2-methoxybenzylamine with 4-p-tolylthiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Mecanismo De Acción
The mechanism of action of (2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine shares similarities with other thiazole derivatives, such as (2-Methoxy-benzyl)-(4-methyl-thiazol-2-yl)-amine and (2-Methoxy-benzyl)-(4-ethyl-thiazol-2-yl)-amine .
Uniqueness
What sets (2-Methoxy-benzyl)-(4-p-tolyl-thiazol-2-yl)-amine apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it particularly valuable in research applications where precise molecular interactions are crucial .
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-7-9-14(10-8-13)16-12-22-18(20-16)19-11-15-5-3-4-6-17(15)21-2/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENMYJAHHBAALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)
![N-[[1-[2-(Tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2490778.png)


![2-[Cyclopropylmethyl-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2490781.png)

![[6-(Difluoromethyl)pyridin-3-YL]methanamine](/img/structure/B2490784.png)

![2,5-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2490786.png)

![1-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2490789.png)
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2490792.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2490797.png)
